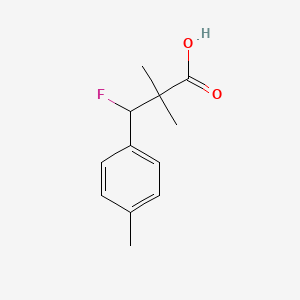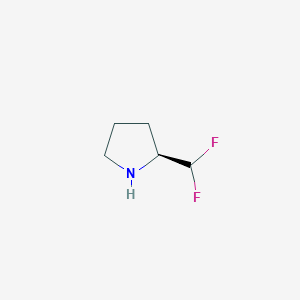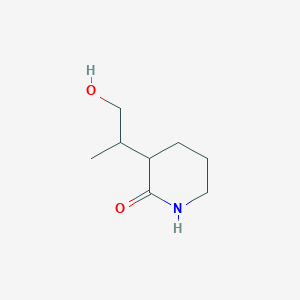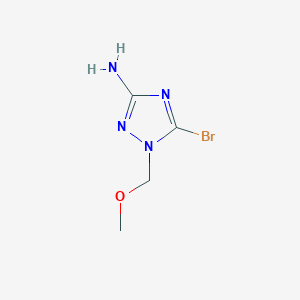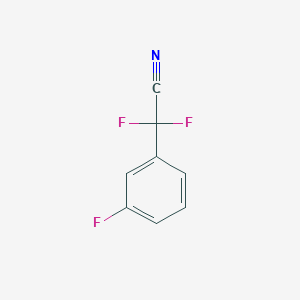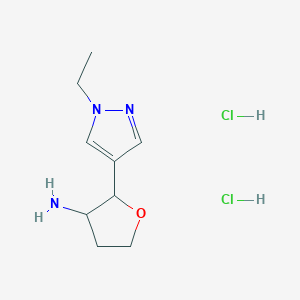
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-3-amine under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-one.
Reduction: Formation of amine derivatives like 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine.
Substitution: Introduction of halogen or other functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme inhibition: Blocking the catalytic activity of enzymes.
Receptor modulation: Altering the signaling pathways by binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 3-(1H-pyrazol-4-yl)oxolan-2-amine
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride stands out due to its unique combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17Cl2N3O |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H |
Clave InChI |
WLNVEYFWTYXHRQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


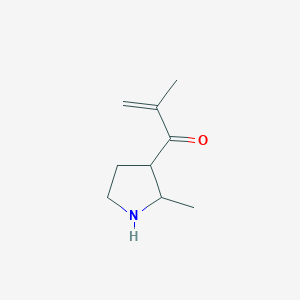

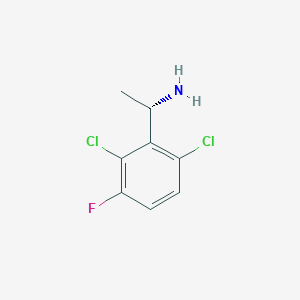
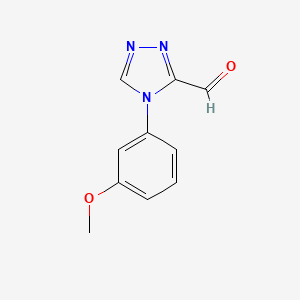

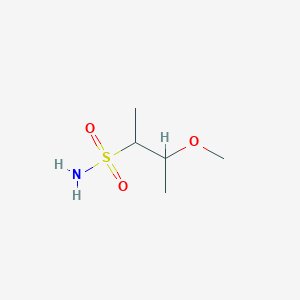
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)

